molecular formula C8H3Cl2F3N2O B13432294 2,4-Dichloro-6-(trifluoromethoxy)-1H-benzimidazole

2,4-Dichloro-6-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B13432294
M. Wt: 271.02 g/mol
InChI Key: ZVMAQPUROGPPKC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethoxy)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of chloro and trifluoromethoxy groups in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(trifluoromethoxy)-1H-benzimidazole typically involves the reaction of 2,4-dichloroaniline with trifluoromethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2,4-Dichloro-6-(trifluoromethoxy)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of trifluoromethoxy.

    2,4-Dichloro-6-(trifluoromethoxy)pyrimidine: Contains a pyrimidine ring instead of a benzimidazole ring.

Uniqueness

2,4-Dichloro-6-(trifluoromethoxy)-1H-benzimidazole is unique due to the presence of both chloro and trifluoromethoxy groups, which enhance its chemical stability and biological activity. The benzimidazole ring structure also contributes to its diverse range of applications in various fields.

Properties

Molecular Formula

C8H3Cl2F3N2O

Molecular Weight

271.02 g/mol

IUPAC Name

2,4-dichloro-6-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3Cl2F3N2O/c9-4-1-3(16-8(11,12)13)2-5-6(4)15-7(10)14-5/h1-2H,(H,14,15)

InChI Key

ZVMAQPUROGPPKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Cl)OC(F)(F)F

Origin of Product

United States

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